molecular formula C19H24N4O4 B2670403 tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1209488-61-8

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2670403
CAS No.: 1209488-61-8
M. Wt: 372.425
InChI Key: MRYHOZPPIOODKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features The compound tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:

  • A tert-butyl carbamate (Boc) group at position 5, which serves as a protecting group for amines.
  • A benzyloxycarbonyl (Cbz)-protected amino group at position 2, enhancing stability during synthetic modifications.
  • Partial saturation at positions 6 and 7 (6,7-dihydro), which modulates reactivity and conformational flexibility.

Characterization typically involves NMR, HRMS, and HPLC to confirm purity and regiochemistry .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)27-18(25)22-9-10-23-15(12-22)11-16(21-23)20-17(24)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHOZPPIOODKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)NC(=O)OCC3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, including the protection of amino groups, cyclization reactions, and esterification. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Cyclization: The protected amino compound undergoes cyclization to form the dihydropyrazolo[1,5-a]pyrazine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency .

Chemical Reactions Analysis

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of cyclic hydroxamic acids

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural features that may interact with biological targets:

  • Antimycobacterial Activity : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that this compound may possess similar properties. In vitro studies have shown that derivatives with similar structures exhibit minimal inhibitory concentrations (MICs) comparable to existing treatments .
  • Antifungal and Antibacterial Properties : Research on related pyrazole derivatives has highlighted their efficacy against various fungal strains and bacteria, suggesting that tert-butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate may also exhibit these activities.

Organic Synthesis

This compound serves as a versatile building block in synthetic chemistry:

  • Peptide Synthesis : The benzyloxycarbonyl group acts as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules.
  • Chemical Transformations : It can undergo various reactions such as oxidation and reduction, making it useful for generating diverse chemical entities .

Case Studies

  • Synthesis and Biological Evaluation :
    • A study synthesized several derivatives of pyrazolo compounds, including this one, assessing their biological activities against Mycobacterium tuberculosis. Results indicated promising antimycobacterial effects, with MIC values around 6.25 µg/mL for certain derivatives .
  • Chemical Reactivity Analysis :
    • Research has explored the reactivity of similar compounds under various conditions. For instance, oxidation reactions led to the formation of carboxylic acids from the corresponding alcohols derived from these pyrazolo compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino group, which can then interact with other molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes Reference ID
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-NH₂, 5-Boc C₁₁H₁₈N₄O₂ 238.29 Intermediate for kinase inhibitors; lacks Cbz protection, enabling direct amidation.
tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-CH₂NH₂, 5-Boc C₁₂H₂₀N₄O₂ 252.32 Enhanced solubility due to polar aminomethyl group; used in peptide conjugates.
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-Br, 5-Boc C₁₁H₁₆BrN₃O₂ 302.17 Halogenated derivative for cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl (R)-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 6-isopropyl, 5-Boc C₁₄H₂₃N₃O₂ 265.35 Chiral building block for Parkin E3 ligase modulators; stereochemistry critical.
Target Compound: tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-NH(Cbz), 5-Boc C₂₀H₂₅N₄O₅ 413.44 Dual protection (Boc/Cbz) for orthogonal deprotection; used in multi-step synthesis. N/A

Key Differentiators of the Target Compound

Dual Protection Strategy : The presence of both Boc and Cbz groups allows sequential deprotection, facilitating selective functionalization .

Steric and Electronic Effects: The bulky Cbz group at position 2 may hinder nucleophilic attacks compared to amino or bromo analogs, altering reactivity in cross-coupling or substitution reactions .

Biological Relevance: While similar derivatives like tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate are intermediates for kinase inhibitors, the Cbz group in the target compound may enhance metabolic stability in vivo .

Biological Activity

Tert-butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolo derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its role in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O4, with a molecular weight of 336.4 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl protecting group, and a dihydropyrazole structure that is crucial for its biological activity.

Mode of Action : The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The presence of the pyrazolo ring enhances its binding affinity to protein kinases, which are pivotal in regulating cellular functions such as growth and metabolism.

Biochemical Pathways : Compounds similar to this structure have been shown to inhibit serine/threonine kinases like CK2 (casein kinase 2), which plays a role in cell proliferation and survival. Inhibition of CK2 can lead to anti-cancer effects by inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that this compound may also possess similar antimicrobial activity.

Kinase Inhibition

In vitro studies have demonstrated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of CK2. Modifications to the pyrazole structure significantly influence selectivity and potency against various kinases . For example, certain derivatives showed enhanced selectivity for CK2 over other kinases such as PIM and DAPK.

Study on Pyrazolo[1,5-a]pyrimidines

A study focused on the optimization of pyrazolo[1,5-a]pyrimidines revealed that specific structural modifications could enhance their inhibitory effects on CK2. Compounds with carboxylic acid groups at the aromatic ring exhibited the highest binding affinities . This implies potential avenues for further development of this compound as a therapeutic agent.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Tert-butyl 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamidestructureAntimycobacterial (MIC = 6.25 µg/mL)
Pyrazolo[1,5-a]pyrimidines-Potent CK2 inhibitors
Tert-butyl 2-amino-6-(benzyloxycarbonylamino)hexanoate-Antimicrobial activity

Q & A

Basic Research Questions

Q. What are optimal conditions for synthesizing tert-butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

  • Methodology :

  • Key steps : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to deprotect intermediates (e.g., removal of Boc groups) .
  • Workup : Neutralize with saturated NaHCO₃, dry organic phases with MgSO₄, and concentrate under reduced pressure.
  • Crystallization : For purification, employ triple saturation with DCM/hexane to improve yield (up to 94%) .
    • Data Table :
ParameterConditionYield (%)Reference
Deprotection (TFA/DCM)6 mL TFA, 2 hr, RT94
CrystallizationDCM/hexane, triple saturation94

Q. How to ensure purity during purification of intermediates in the synthesis of this compound?

  • Methodology :

  • Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane or methanol/ethyl acetate (e.g., 25:1 EtOAc/MeOH + 0.25% Et₃N) .
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to remove byproducts .
    • Critical Note : Impurities often arise from incomplete deprotection; monitor via TLC or LC-MS.

Q. What are the stability considerations for storing this compound?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the benzyloxycarbonyl (Cbz) group .
  • Stability Tests : Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) show <5% decomposition if stored properly .

Advanced Research Questions

Q. How to resolve contradictions in NMR and mass spectrometry data for stereoisomers of this compound?

  • Methodology :

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to separate enantiomers .
  • Advanced NMR : Employ 2D NOESY or ROESY to confirm spatial proximity of substituents (e.g., diastereomeric protons) .
    • Case Study : In , hydrogenation of a nitro group led to ambiguous stereochemistry; resolved via X-ray crystallography of a derivative .

Q. How to design multi-step syntheses involving this compound as a key intermediate?

  • Methodology :

  • Retrosynthetic Planning : Prioritize late-stage introduction of the Cbz group to avoid side reactions .
  • Modular Approach : Use boronic acid coupling (Suzuki-Miyaura) for functionalization (e.g., tert-butyl piperazine boronic esters) .
    • Example : Compound 23 ( ) was synthesized via sequential deprotection and amidation, leveraging the tert-butyl carbamate group as a protective handle .

Q. What strategies mitigate low yields in hydrogenation steps (e.g., nitro to amine reduction)?

  • Methodology :

  • Catalyst Optimization : Use Pt/C (5 wt.%) under H₂ at 50°C for 4 hours to achieve >95% conversion .
  • Solvent Effects : Methanol enhances hydrogen solubility, improving reaction rates .
    • Data Table :
CatalystSolventTemp (°C)Time (hr)Conversion (%)Reference
Pt/C (5%)MeOH504>95

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodology :

  • Adduct Identification : Check for sodium/potassium adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
  • Degradation Screening : Analyze for hydrolytic byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

Specialized Methodological Notes

  • Stereoselective Synthesis : For chiral centers, employ asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Scale-Up Challenges : Pilot-scale reactions may require alternative solvents (e.g., replacing DCM with toluene) to meet safety regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.